REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH:5]=[C:6]([NH2:11])[C:7]([F:10])([F:9])[F:8])[CH3:2].[C:13](Cl)(=[O:16])[CH:14]=[CH2:15].Cl>C1(C)C=CC=CC=1.CCCCCCC>[CH2:1]([O:3][C:4]([C:5]1[CH2:15][CH2:14][C:13](=[O:16])[NH:11][C:6]=1[C:7]([F:10])([F:8])[F:9])=[O:12])[CH3:2]
|
Name
|
|
Quantity
|
529 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C(C(F)(F)F)N)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was slowly raised
|
Type
|
TEMPERATURE
|
Details
|
maintained at 80° C. for 5 h
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
continued overnight at 40° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
STIRRING
|
Details
|
stirred for another 15 min at room temperature
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The product was isoloated by filtration
|
Type
|
WASH
|
Details
|
the filter cake was washed with toluene/n-heptane (1:2; 4×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. for 5 h
|
Duration
|
5 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(CC1)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 286 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |